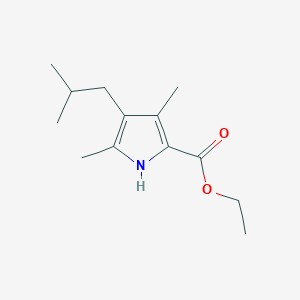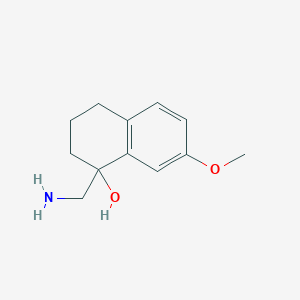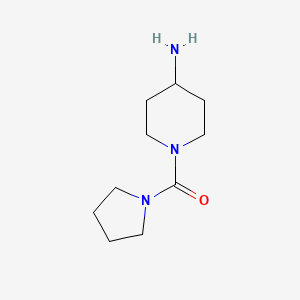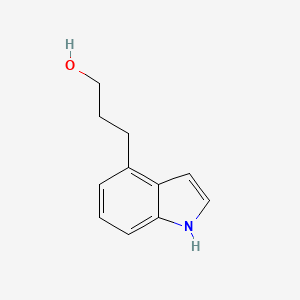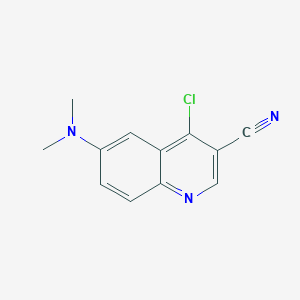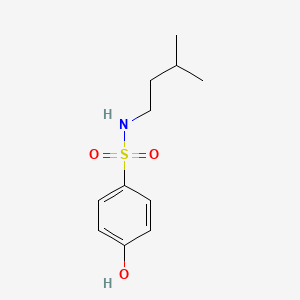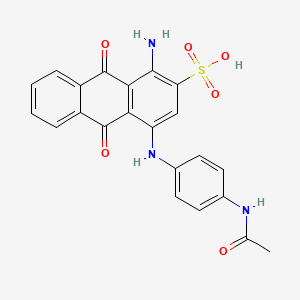
C.I. Acid Blue 40
描述
C.I. Acid Blue 40 is a complex organic compound with significant applications in various fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, acetylamino, and amino groups. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of C.I. Acid Blue 40 typically involves multiple steps, starting from anthracene. The process includes sulfonation, acetylation, and amination reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.
Substitution: The presence of amino and acetylamino groups allows for substitution reactions, particularly electrophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
科学研究应用
C.I. Acid Blue 40 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The acetylamino and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar compounds include other anthracene derivatives with sulfonic acid, amino, and acetylamino groups. These compounds share some chemical properties but differ in their specific functional groups and reactivity. For example:
1-Amino-4-(p-toluenesulfonamido)anthraquinone-2-sulfonic acid sodium salt: Similar structure but different functional groups.
Anthracene-2-sulfonic acid: Lacks the acetylamino and amino groups, resulting in different reactivity and applications.
属性
CAS 编号 |
6247-34-3 |
|---|---|
分子式 |
C22H17N3O6S |
分子量 |
451.5 g/mol |
IUPAC 名称 |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N3O6S/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31) |
InChI 键 |
CKDSSRXGNPFPPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
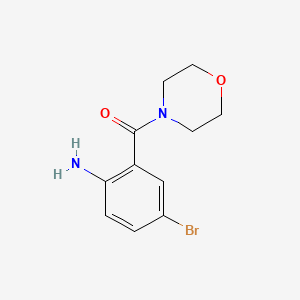
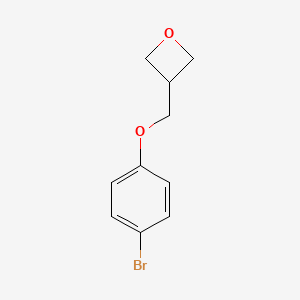
![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8789025.png)
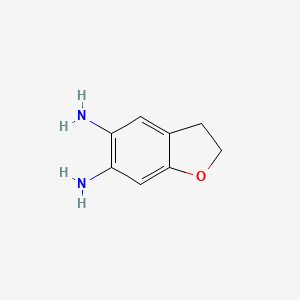
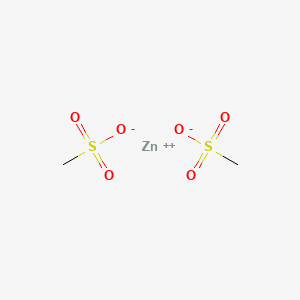
![N-[(3-methylphenyl)carbonyl]leucine](/img/structure/B8789042.png)
